7-Fluorobenzo[d]thiazol-6-amine
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Overview
Description
7-Fluorobenzo[d]thiazol-6-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. The presence of a fluorine atom at the 7th position and an amine group at the 6th position of the benzothiazole ring imparts unique chemical and biological properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorobenzo[d]thiazol-6-amine typically involves the reaction of 2-aminobenzothiazole with fluorinating agents. One common method includes the use of N-fluorobenzenesulfonimide (NFSI) as a fluorinating agent in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile. The reaction is carried out at elevated temperatures to achieve the desired fluorinated product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Fluorobenzo[d]thiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents, nucleophiles like amines or thiols, in polar solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole compounds.
Scientific Research Applications
7-Fluorobenzo[d]thiazol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its ability to interact with biological targets.
Medicine: Explored for its anticancer properties, particularly in the development of novel chemotherapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Fluorobenzo[d]thiazol-6-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways, leading to its biological effects.
Comparison with Similar Compounds
2-Aminobenzothiazole: Lacks the fluorine atom, resulting in different chemical and biological properties.
6-Fluorobenzothiazole: Lacks the amine group, affecting its reactivity and applications.
7-Chlorobenzo[d]thiazol-6-amine: Similar structure but with chlorine instead of fluorine, leading to variations in reactivity and biological activity.
Uniqueness: The presence of both the fluorine atom and the amine group in 7-Fluorobenzo[d]thiazol-6-amine makes it unique, providing a balance of electronic effects and hydrogen bonding capabilities that enhance its chemical reactivity and biological activity .
Properties
Molecular Formula |
C7H5FN2S |
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Molecular Weight |
168.19 g/mol |
IUPAC Name |
7-fluoro-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C7H5FN2S/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,9H2 |
InChI Key |
NPCFGPCZJHQMNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1N)F)SC=N2 |
Origin of Product |
United States |
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